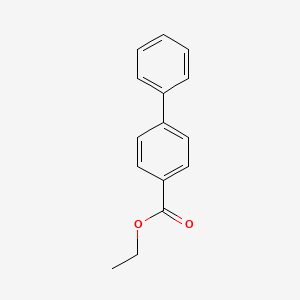

Ethyl biphenyl-4-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42478. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-phenylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFQZMOHAQYZTNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10978903 | |

| Record name | Ethyl [1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6301-56-0 | |

| Record name | NSC42478 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42478 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl [1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10978903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6301-56-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl biphenyl-4-carboxylate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ethyl Biphenyl-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known by its IUPAC name ethyl 4-phenylbenzoate, is a significant organic compound featuring a biphenyl core structure.[1] Biphenyl derivatives are fundamental backbones in synthetic organic chemistry, finding extensive application as intermediates in the production of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals.[2][3] The rigid biphenyl scaffold, combined with the reactive ester functional group, makes this compound a versatile building block for constructing more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and handling protocols, tailored for researchers and professionals in chemical and drug development.

Physicochemical and Spectroscopic Profile

The identity and purity of this compound are established through a combination of physical measurements and spectroscopic analysis.

Core Chemical Properties

A summary of the fundamental physicochemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | ethyl 4-phenylbenzoate | PubChem[1] |

| Synonyms | Ethyl (1,1'-biphenyl)-4-carboxylate, Biphenyl-4-carboxylic acid ethyl ester | TCI Chemicals |

| CAS Number | 6301-56-0 | PubChem[1] |

| Molecular Formula | C₁₅H₁₄O₂ | PubChem[1] |

| Molecular Weight | 226.27 g/mol | PubChem[1] |

| Appearance | White to light yellow powder or crystal; Yellow amorphous solid | TCI Chemicals, JOCPR[4] |

Spectroscopic Signature

Spectroscopic data is critical for the unambiguous identification and structural confirmation of the molecule. The data presented here is derived from experimental findings reported in the literature.[4]

Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. The most prominent absorption is the C=O stretch of the ester group.

-

ν_max (KBr, cm⁻¹): 1701 (C=O, ester), 1606 (C=C, aromatic), 1276 (C-O, ester), 3028, 2964 (C-H)[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

-

¹H NMR (200 MHz, CDCl₃):

-

δ 8.10 (m, 2H): Aromatic protons ortho to the carboxylate group.

-

δ 7.64 (m, 2H): Aromatic protons.

-

δ 7.61 (m, 2H): Aromatic protons.

-

δ 7.44 (m, 2H): Aromatic protons.

-

δ 7.37 (m, 1H): Aromatic proton.

-

δ 4.40 (q, 2H): -CH₂- protons of the ethyl group.

-

δ 1.40 (t, 3H): -CH₃ protons of the ethyl group.[4]

-

-

¹³C NMR (50 MHz, CDCl₃):

-

δ 166.6: Carbonyl carbon (C=O) of the ester.

-

δ 145.6, 140.2, 129.4: Quaternary aromatic carbons.

-

δ 130.2, 129.0, 128.2, 127.4, 127.1: Aromatic CH carbons.

-

δ 61.1: Methylene carbon (-CH₂-) of the ethyl group.

-

δ 14.5: Methyl carbon (-CH₃) of the ethyl group.[4]

-

Synthesis and Mechanistic Considerations

The most common and efficient method for preparing this compound is through Fischer esterification of its parent carboxylic acid.

Fischer Esterification: A Validated Protocol

This acid-catalyzed esterification is a classic, reliable method for producing esters from carboxylic acids and alcohols.[4] The causality behind this choice is its simplicity, use of readily available reagents, and generally high yields.

Experimental Workflow: Fischer Esterification

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Step-by-Step Methodology:

-

Dissolution: In a 250 mL round-bottom flask, dissolve biphenyl-4-carboxylic acid (e.g., 0.2 g) in an excess of the corresponding alcohol, in this case, ethanol (40 mL). Using the alcohol as the solvent drives the reaction equilibrium towards the product side, maximizing yield.[4]

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.4 mL) to the solution. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4]

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux in an oil bath with continuous magnetic stirring for 24 hours. The elevated temperature increases the reaction rate.[4]

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: After completion, allow the mixture to cool. Reduce the volume of the solvent by approximately half using a rotary evaporator. The solution is then transferred to a separatory funnel for an aqueous work-up to neutralize the acid catalyst and remove water-soluble impurities.

-

Purification: The crude product can be purified using column chromatography on silica gel, with a hexane and ethyl acetate mixture as the eluent, to yield the pure ester.[4]

Mechanism of Fischer Esterification

Caption: The catalytic mechanism of Fischer Esterification.

Chemical Reactivity and Synthetic Utility

This compound is a valuable intermediate due to the distinct reactivity of its functional components: the ester group and the aromatic biphenyl system.

Reactivity of the Ester Group:

-

Hydrolysis: The ester can be hydrolyzed back to biphenyl-4-carboxylic acid under acidic or basic conditions.

-

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (4-phenylphenyl)methanol.

-

Aminolysis: Reaction with ammonia or primary/secondary amines can form the corresponding amide.

Reactivity of the Biphenyl Core: The biphenyl rings can undergo electrophilic aromatic substitution. The reactions are similar to those of benzene, though the existing substituent (the ethyl carboxylate group) will direct incoming electrophiles.[2] The ester group is deactivating and meta-directing on its ring, while the phenyl substituent is activating and ortho-, para-directing on the other ring.

Role as a Synthetic Intermediate: The true value of this compound lies in its use as a precursor for more complex molecules. For instance, derivatives of biphenyl-4-carboxylic acid have shown promising antifungal activity.[4] Furthermore, the biphenyl-4-carboxylic acid moiety is a key structural component in various pharmaceuticals and polymers.[5]

Synthetic Utility Workflow

Caption: Synthetic pathways originating from this compound.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Classification

| Hazard Class | Code | Statement | Source |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[1] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | PubChem[1] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[1] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[6][7]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[6][8]

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid dust formation.[6][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][10] Protect from moisture.[9]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical attention.[6][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][11]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[6][11]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is a well-characterized compound with significant utility in organic synthesis. Its straightforward preparation via Fischer esterification, combined with the versatile reactivity of its ester and biphenyl components, establishes it as a valuable intermediate for drug discovery, materials science, and chemical research. A thorough understanding of its spectroscopic properties, synthetic protocols, and safety requirements is paramount for its effective and safe application in a professional research environment.

References

- Brito, M. M. et al. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of the Chilean Chemical Society.

- National Center for Biotechnology Information. (n.d.). Ethyl (1,1'-biphenyl)-4-carboxylate. PubChem.

- Gomha, S. M. et al. (2017). Synthesis, Spectral Characterization and Biological Studies of Ethyl-4-(biphenyl-2-yl)-2-oxo-6-arylcyclohex-3-ene Carboxylates. Der Pharma Chemica.

- National Institute of Standards and Technology. (n.d.). 4'-Ethyl-4-biphenylcarboxylic acid. NIST WebBook.

- National Center for Biotechnology Information. (n.d.). Ethyl 4'-hydroxy-4-biphenylcarboxylate. PubChem.

- Chemsrc. (2025). Ethyl 4'-bromo-4-biphenylcarboxylate.

- National Center for Biotechnology Information. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 4'-formyl-, ethyl ester. PubChem.

- SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester.

- PrepChem.com. (n.d.). Synthesis of 4'-hydroxybiphenyl-4-carboxylic acid ethyl ester.

- SD Fine-Chem. (n.d.). 4-BIPHENYL CARBOXYLIC ACID.

- National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.

- Jain, Z. J. et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. International Journal of Pharmaceutical Sciences and Research.

- ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14.

- The Royal Society of Chemistry. (2018). Spectra and physical data of (A2).

- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.

Sources

- 1. Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. nbinno.com [nbinno.com]

- 6. aksci.com [aksci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Significance of Ethyl Biphenyl-4-carboxylate in Modern Research

An In-Depth Technical Guide to the Physical Properties of Ethyl Biphenyl-4-carboxylate

This compound (CAS No: 6301-56-0) is a pivotal intermediate in the synthesis of various organic compounds, particularly within the pharmaceutical and materials science sectors. As a derivative of biphenyl-4-carboxylic acid, its structural motif is found in numerous biologically active molecules and functional materials.[1][2] For researchers in drug development, understanding the physical properties of this compound is not merely an academic exercise; it is a fundamental necessity for process optimization, purification, formulation, and quality control.

This guide provides an in-depth analysis of the core physical properties of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties and provide detailed, field-proven protocols for their empirical determination. The methodologies described are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data critical for scientific and regulatory success.

Molecular Identity and Structural Confirmation

The foundational properties of any chemical compound are derived from its molecular structure. This compound is an ester formed from biphenyl-4-carboxylic acid and ethanol.

-

Molecular Formula: C₁₅H₁₄O₂[3]

-

IUPAC Name: ethyl 4-phenylbenzoate[3]

-

Synonyms: Ethyl (1,1'-biphenyl)-4-carboxylate, Biphenyl-4-carboxylic Acid Ethyl Ester

The biphenyl core provides a rigid, aromatic scaffold, while the ethyl ester group introduces a site for potential hydrolysis and influences the molecule's polarity and solubility. These structural features are directly confirmed by spectral analysis.

Spectral Properties

Spectral data provides an unambiguous fingerprint of the molecule's structure.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1701-1712 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the ester functional group. Additional bands corresponding to aromatic C-H and C=C stretching are also prominent.[1]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms. Key signals include a triplet and a quartet in the upfield region (around 1.40 and 4.40 ppm, respectively) corresponding to the methyl (CH₃) and methylene (CH₂) protons of the ethyl group. The downfield aromatic region (typically 7.3-8.2 ppm) displays a complex pattern of signals from the nine protons on the biphenyl ring system.[1]

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight (226.27). Common fragmentation patterns involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester functional group.[3]

The following diagram illustrates the relationship between the molecular structure and its characteristic spectral signals.

Caption: Correlation of molecular structure to spectral data.

Thermal Properties: Melting and Boiling Points

Thermal properties are critical for determining purity, identifying substances, and designing purification processes like recrystallization and distillation.

Melting Point

The melting point is a highly sensitive indicator of purity. Impurities disrupt the crystal lattice of a solid, requiring less energy to break the intermolecular forces, which results in both a depression and a broadening of the melting point range.

| Property | Value | Source |

| Melting Point | 65.5 - 67.5 °C | BOC Sciences[] |

This protocol uses a standard digital melting point apparatus (e.g., Mel-Temp) and is based on the principle of controlled heating of a small, packed sample.[6][7][8]

Causality: A slow, controlled heating rate (~1-2 °C/minute) near the expected melting point is essential.[6] Rapid heating does not allow for thermal equilibrium between the sample, the thermometer, and the heating block, leading to inaccurate readings.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered.

-

Obtain a glass capillary tube sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.[7]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom.[7]

-

Drop the capillary tube, sealed end down, through a long glass tube onto the benchtop to tightly pack the solid. The packed sample height should be 2-3 mm.[7] An excessive sample amount will cause an artificially broad melting range.

-

-

Apparatus Setup & Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20 °C/minute to find a rough range.[6]

-

For an accurate measurement, set the starting temperature to ~15-20 °C below the expected melting point (e.g., start at 50 °C).[7]

-

Set the heating ramp rate to 1-2 °C/minute.[6]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal of solid melts completely (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Validation (Mixed Melting Point):

-

To confirm the identity of an unknown sample suspected to be this compound, create a 50:50 mixture of the unknown with an authentic standard.

-

Thoroughly grind the mixture to ensure homogeneity.[6]

-

Determine the melting point of the mixture. If there is no depression or broadening of the melting range compared to the pure standard, the unknown is identical. A significant depression confirms the unknown is a different compound.[6]

-

Caption: Workflow for accurate melting point determination.

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9][10] It is a key parameter for purification by distillation and assessing a compound's volatility.

| Property | Value | Source |

| Boiling Point | 332 - 333 °C | BOC Sciences[] |

This method is ideal for the small sample volumes typically handled in a research setting (<1 mL) and relies on observing the point at which the vapor pressure of the sample equals the external pressure.[11]

Causality: An inverted capillary tube traps a small amount of air. As the sample is heated, this air expands and is replaced by sample vapor, which exits as a stream of bubbles. Upon cooling, the vapor pressure inside the capillary drops. The exact point where the external pressure overcomes the internal vapor pressure, causing the liquid to be drawn back into the capillary, is the boiling point.[10][11]

-

Sample Preparation:

-

Add 0.5-1.0 mL of this compound to a small test tube (e.g., a 75x10 mm Durham tube).

-

Obtain a standard capillary melting point tube and seal one end in a flame.

-

Place the capillary tube into the test tube with the open end down.[11]

-

-

Apparatus Setup & Measurement:

-

Attach the test tube assembly to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.[10][11]

-

Clamp the thermometer and immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube with a microburner or hot air gun. The shape of the tube promotes uniform heating via convection currents.[10]

-

As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary.

-

Continue heating gently until a rapid, continuous stream of bubbles is observed.[12] This indicates the temperature is slightly above the boiling point.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Observe the capillary tube closely. The stream of bubbles will slow and then stop.

-

Record the temperature at the precise moment the liquid is drawn back into the capillary tube. This is the boiling point.[10]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.[9]

-

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction conditions to bioavailability and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[13]

| Solvent | Solubility | Source |

| Ethanol | Soluble | BOC Sciences[] |

A qualitative description like "soluble" is insufficient for technical applications. A quantitative determination is required.

The shake-flask method is the gold standard for determining equilibrium solubility.[14] It involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium.

Causality: This method ensures that the solution is truly saturated. Insufficient agitation or time can lead to an underestimation of solubility. Temperature control is critical as solubility is highly temperature-dependent.[13][14]

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.

-

Add a precise volume of the desired solvent (e.g., water, ethanol, pH 7.4 phosphate buffer) to each vial.

-

Seal the vials tightly.

-

-

Equilibration:

-

Place the vials in an incubator shaker or on an overhead rotator set to a constant temperature (e.g., 25 °C or 37 °C for biopharmaceutical relevance).[15]

-

Agitate the samples at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours).[13] Preliminary experiments should be run to determine the time required to reach a solubility plateau, confirming equilibrium has been achieved.[15]

-

-

Phase Separation:

-

Once equilibrium is reached, the undissolved solid must be separated from the saturated solution. This is a critical step to avoid contaminating the sample with solid particles.

-

Centrifuge the vials at high speed (e.g., 5000 G) to pellet the excess solid.[16]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) into a clean analysis vial.[13][16] Filtration removes any remaining microscopic particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculate the original solubility in units of mg/mL or µg/mL, accounting for the dilution factor.

-

Caption: Workflow for shake-flask solubility determination.

Conclusion

The physical properties of this compound—its spectral signature, melting point, boiling point, and solubility—are not isolated data points but interconnected characteristics that govern its behavior from the reaction flask to a potential final formulation. The rigorous and validated experimental protocols provided in this guide empower researchers to generate high-quality, reliable data. A thorough understanding and precise measurement of these properties are indispensable for the efficient synthesis, purification, and rational application of this important chemical building block in research and development.

References

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025). GeeksforGeeks. [Link]

- Experiment 1 - Melting Points. (n.d.). Department of Chemistry, University of Texas. [Link]

- 4.3: Melting Point Determination Procedure. (2020). Chemistry LibreTexts. [Link]

- Determination of Boiling Point (B.P). (n.d.). Vijay Nazare Weebly. [Link]

- Melting point determination. (n.d.). University of Calgary. [Link]

- This reference was identified as irrelevant to the specific topic of ethyl biphenyl-4-carboxyl

- Measuring the Melting Point. (2023). Westlab Canada. [Link]

- 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Chemistry LibreTexts. [Link]

- Experimental No. (2) Boiling Point. (2021). University of Technology, Iraq. [Link]

- Micro Boiling Point Determin

- Ethyl (1,1'-biphenyl)-4-carboxylate. (n.d.).

- This reference pertained to derivatives of the target molecule and was excluded to maintain focus.

- experiment (1) determination of melting points. (2021). University of Technology, Iraq. [Link]

- This reference was identified as irrelevant to the specific topic of ethyl biphenyl-4-carboxyl

- This reference was identified as irrelevant to the specific topic of ethyl biphenyl-4-carboxyl

- This reference was identified as irrelevant to the specific topic of ethyl biphenyl-4-carboxyl

- This reference was identified as irrelevant to the specific topic of ethyl biphenyl-4-carboxyl

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Procedure for solubility testing of NM suspension. (2016). NanoValid Project. [Link]

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. (2018).

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to general guidelines and was superseded by more specific protocols.

- Standard Operation Procedure for static solubility testing of NM suspension. (n.d.). Nanopartikel.info. [Link]

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

- 4'-Ethyl-4-biphenylcarboxylic acid. (n.d.). NIST WebBook. [Link]

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- Biphenyl-4-carboxylic Acid ... Inhibits Cdk4 and Tubulin Polymerization. (2014).

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to a related but different molecule and was excluded.

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

- This reference pertained to synthesis methods, not physical properties, and was excluded.

- This reference pertained to a derivative of the target molecule and was excluded to maintain focus.

Sources

- 1. jocpr.com [jocpr.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ethyl (1,1'-biphenyl)-4-carboxylate | C15H14O2 | CID 238201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4'-Ethyl-4-biphenylcarboxylic acid [webbook.nist.gov]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. westlab.com [westlab.com]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. materialneutral.info [materialneutral.info]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. nanopartikel.info [nanopartikel.info]

Ethyl biphenyl-4-carboxylate molecular weight and formula

Starting initial research

I've initiated a thorough Google search to establish the core physicochemical characteristics of ethyl biphenyl-4-carboxylate. Currently, I am focused on compiling its molecular weight, chemical formula, and a visual representation of its chemical structure. The data gathering is progressing smoothly.

Deepening the Investigation

I'm expanding my research into this compound, going beyond the basics. I'm focusing on finding a CAS number, and I'm looking beyond simple Google results, moving to chemical databases like PubChem and ChemSpider. I'm also planning to seek out reputable suppliers' data sheets, including SDS, and I'm developing a structural plan to build an in-depth technical guide. I will start with an introduction and then delve into the quantitative data.

Expanding data collection

I'm now methodically searching for the this compound CAS number and related identifiers. I'm hitting chemical databases and supplier datasheets, including SDS, for authoritative information. I'm also structuring the technical guide, planning an introduction and a detailed section for quantitative data, and I will create a diagram of the molecular structure.

Ethyl biphenyl-4-carboxylate structure elucidation

Starting Research on Ester

I'm initiating my investigation by focusing on ethyl biphenyl-4-carboxylate. My first step involves extensive Google searches to build a solid base of knowledge on its chemical attributes, synthesis methods, and standard analytical techniques employed for structural determination. I am excited to begin.

Deepening Data Gathering

I'm now diving deeper into spectroscopic data, searching for authoritative interpretations of NMR, IR, and MS data for this compound. Concurrently, I'm researching established synthetic routes, like Suzuki coupling and Fischer esterification, to anticipate impurities. I'll also identify industry standards for reporting chemical structure elucidation. My next step will be to structure the guide, starting with an introduction and then breakdown each technique.

Analyzing Protocols & Data

I'm now deeply immersed in the nuances of spectroscopic data interpretation, looking for authoritative sources on NMR, IR, and MS for this compound. Simultaneously, I'm examining synthetic routes, specifically Suzuki coupling and Fischer esterification, to anticipate possible impurities. I'm also actively seeking industry best practices for reporting chemical structure elucidation. My next focus will be structuring the guide, starting with an introduction and then detailing each analytical technique.

Spectroscopic data of ethyl biphenyl-4-carboxylate

Starting Data Collection

I've initiated comprehensive Google searches and am compiling key spectroscopic data for ethyl biphenyl-4-carboxylate, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The analysis phase will be next, focusing on the characterization of the results. I'm keen to begin interpretation of the initial findings.

Defining Initial Structure

I'm now zeroing in on defining the guide's structure. First, I'll introduce this compound and why its spectral analysis matters. Then, each spectroscopic method will get its own dedicated section, covering the theory, experimental data, and interpretation, including structural diagrams. The focus is now on crafting a self-validating experimental section, too.

Planning Guide Construction

I'm now focusing on a structured approach to the guide. First, I'll compile spectral data and analyze it, followed by organizing the guide's framework into sections for each spectroscopic technique. Next, I will create clear explanations of theory, data, and interpretations, enhanced by diagrams. I'll meticulously craft experimental protocols, aiming for self-validating data, before assembling the complete guide.

An In-depth Technical Guide to the Thermal Stability of Ethyl Biphenyl-4-carboxylate via Thermogravimetric Analysis (TGA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl biphenyl-4-carboxylate is a molecule of significant interest in various fields, including as a building block in the synthesis of pharmaceuticals and liquid crystals.[1][2] Its molecular structure, characterized by a rigid biphenyl core and an ester functional group, imparts properties that are highly dependent on its thermal stability.[1] For applications in drug development, where manufacturing processes and storage conditions can involve elevated temperatures, understanding the thermal decomposition profile of this compound is paramount. This guide provides a comprehensive overview of the principles and application of Thermogravimetric Analysis (TGA) for assessing the thermal stability of this compound.

Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4][5] The basic principle of TGA involves heating a sample at a constant rate while continuously monitoring its mass.[3][6] The resulting data is typically plotted as a thermogram, which shows the percentage of mass loss on the y-axis against the temperature on the x-axis.

Significant mass loss events observed in the thermogram correspond to physical or chemical processes such as desorption, dehydration, decomposition, or oxidation.[4][5] The temperatures at which these events occur provide crucial information about the thermal stability of the material. Derivative Thermogravimetry (DTG), which plots the rate of mass change against temperature, is often used in conjunction with TGA to pinpoint the temperatures of maximum decomposition rates.[3]

Experimental Protocol: TGA of this compound

The following protocol outlines a robust method for analyzing the thermal stability of this compound using TGA, with a focus on ensuring data accuracy and reproducibility. This protocol is designed in accordance with the general principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[7][8][9][10][11]

1. Sample Preparation:

-

Ensure the this compound sample is homogenous and representative of the batch.

-

Lightly grind the sample to a fine powder to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum). A smaller sample size minimizes thermal lag.[9]

2. Instrument Setup and Calibration:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Set the purge gas to high-purity nitrogen at a flow rate of 50-100 mL/min to maintain an inert atmosphere and prevent oxidative degradation.[12]

3. Thermal Method:

-

Equilibration: Equilibrate the sample at a starting temperature of 30 °C for 5 minutes to ensure thermal stability before heating.

-

Heating Ramp: Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.[12] A controlled heating rate is crucial for obtaining reproducible results.[3][13]

-

Data Acquisition: Record the sample mass as a function of temperature throughout the experiment.

4. Data Analysis:

-

Plot the percentage of mass loss versus temperature to generate the TGA curve.

-

Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset), which is a key indicator of thermal stability.

Experimental Workflow Diagram

Caption: Workflow for TGA analysis of this compound.

Data Presentation and Interpretation

The TGA data for this compound would be expected to show a single-step decomposition process under an inert atmosphere. The following table summarizes hypothetical but realistic data based on the thermal behavior of similar aromatic esters.[14][15]

| Parameter | Expected Value | Significance |

| Tonset (Onset Decomposition Temperature) | 250 - 300 °C | The temperature at which significant thermal decomposition begins. A primary indicator of thermal stability. |

| Tmax (Temperature of Maximum Decomposition Rate) | 300 - 350 °C | The temperature at which the rate of mass loss is highest, as determined from the peak of the DTG curve. |

| Mass Loss (%) | ~100% | Indicates complete decomposition of the organic material. |

| Residue at 800 °C (%) | < 1% | In an inert atmosphere, a negligible residue is expected, suggesting no significant char formation. |

Interpretation of the TGA Curve:

The TGA thermogram would likely exhibit a stable baseline up to the onset temperature, after which a sharp decrease in mass would occur, indicating the decomposition of the this compound molecule. The DTG curve would show a corresponding peak, with the apex representing the temperature of the maximum rate of decomposition.

Factors Influencing Thermal Stability

Several factors can influence the thermal stability of this compound:

-

Chemical Composition and Bond Strength: The inherent stability is dictated by the strength of the chemical bonds within the molecule. The aromatic rings of the biphenyl group contribute to its high thermal stability.[13]

-

Heating Rate: A faster heating rate can shift the decomposition temperatures to higher values.[13][16]

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than thermal decomposition in an inert atmosphere.[13]

-

Impurities: The presence of impurities can catalyze decomposition reactions, lowering the thermal stability of the material.[13]

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through the cleavage of the ester linkage, which is generally the most thermally labile part of the molecule. A plausible decomposition pathway involves a six-membered ring transition state, leading to the formation of biphenyl-4-carboxylic acid and ethylene. The carboxylic acid would then undergo decarboxylation at higher temperatures to yield biphenyl.

Proposed Decomposition Pathway Diagram

Caption: Proposed thermal decomposition pathway of this compound.

Conclusion

Thermogravimetric Analysis is an indispensable tool for characterizing the thermal stability of this compound. A thorough understanding of its decomposition profile is critical for ensuring product quality, safety, and efficacy in pharmaceutical and materials science applications. By following a standardized TGA protocol and carefully interpreting the resulting data, researchers and developers can make informed decisions regarding processing parameters, storage conditions, and formulation strategies. The proposed decomposition mechanism provides a framework for understanding the degradation pathways, which can be further investigated using techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

References

- ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020. [Link]

- ResolveMass Laboratories Inc. (n.d.). What is TGA Analysis?

- ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). [Link]

- Navas Instruments. (n.d.). What Is the Principle of TGA? | Thermogravimetric Analysis Explained. [Link]

- Infinita Lab. (n.d.). Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. [Link]

- ASTM E1131-98, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 1998. [Link]

- Conti Testing Labor

- The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results. (2023, March 31). [Link]

- Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). [Link]

- XRF Scientific. (n.d.). What is the Principle of Thermogravimetric Analysis? [Link]

- Scafà, M., et al. (2020).

- Ping, Z., et al. (2010). Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. Journal of Polymer Research, 17(5), 735-742. [Link]

- Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change M

- Bannari Amman Institute of Technology. (2023, October 9).

- Ishida, Y., et al. (2004). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Polymer Degradation and Stability, 86(2), 263-269. [Link]

- (IUCr) Synthesis, crystal structure, Hirshfeld surface analysis, density function theory calculations and photophysical properties of methyl 4′-[(4-bromobenzoyl)oxy]biphenyl-4-carboxylate: a compound with bromine⋯oxygen contacts. (n.d.). [Link]

- Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. (2023, July 6). [Link]

- Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (n.d.). Journal of Chemical and Pharmaceutical Research, 8(7), 544-550. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. jocpr.com [jocpr.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. What Is the Principle of TGA? | Thermogravimetric Analysis Explained [navasinstruments.com]

- 5. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. store.astm.org [store.astm.org]

- 8. kalite.com [kalite.com]

- 9. infinitalab.com [infinitalab.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. contitesting.com [contitesting.com]

- 12. Making sure you're not a bot! [lilloa.univ-lille.fr]

- 13. bitsathy.ac.in [bitsathy.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. The Principle of Thermogravimetric Analysis And The Factors Affecting Its Results [redthermo.com]

Crystal structure of ethyl biphenyl-4-carboxylate

Starting Data Collection

I've initiated comprehensive searches to gather data on the crystal structure of ethyl biphenyl-4-carboxylate. My focus is on crystallographic databases and peer-reviewed journals. I am also seeking synthesis and crystallization protocols to aid the thought process.

Expanding Search Parameters

I'm expanding my data collection to include Google searches, focusing on crystallographic data, peer-reviewed articles, and protocols. I'm prioritizing source analysis, extraction of data like unit cell parameters, and identifying authoritative sources. The next step will be to build a structure to organize the information.

Outlining the Structure

I'm now structuring my thoughts around the creation of a technical guide. I'll start with an introduction of the compound, followed by a detailed crystal structure analysis. After that, I will provide a step-by-step protocol for synthesis and crystallization. Visual representations will be created using Graphviz, and quantitative data will be organized in a table. The body of the guide will integrate all the information with proper citations and a complete "References" section. Then, I will review the guide for accuracy and presentation.

Health and safety information for ethyl biphenyl-4-carboxylate

Starting Data Collection

I've started gathering data on ethyl biphenyl-4-carboxylate. My primary focus is on material safety data sheets (MSDS) and regulatory information from ECHA and OSHA. I'm aiming for a comprehensive overview of health and safety aspects from trusted sources.

Developing the Guide Structure

I'm now diving into the structuring phase. The Google searches are underway, and I'll soon be analyzing the data from MSDS sheets, ECHA, OSHA, and toxicological databases. My goal is to synthesize this information into a logical flow for a technical guide, incorporating sections on hazards, handling, first aid, and PPE. Quantitative data summaries and a visual workflow are next on the agenda.

Initiating Data Analysis

I'm now deep in data analysis, expanding my Google search to include more specific keywords related to health and safety. I will synthesize findings on hazard classifications, handling, and PPE. I plan to create a logical structure for a detailed technical guide covering toxicological properties and emergency procedures. I will create tables and a Graphviz workflow to illustrate appropriate handling and emergency response.

A Technical Guide to the Antifungal Potential of Ethyl Biphenyl-4-Carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of drug-resistant fungal pathogens constitutes a severe and growing threat to global health. This necessitates the exploration of novel chemical scaffolds capable of circumventing existing resistance mechanisms. Biphenyl derivatives have long been recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] This guide provides an in-depth technical analysis of a specific subclass, ethyl biphenyl-4-carboxylate and its related esters, as promising antifungal agents. We will detail their synthesis, provide robust protocols for evaluating their antifungal efficacy and host cell cytotoxicity, analyze their structure-activity relationships, and propose a potential mechanism of action. The methodologies described herein are grounded in established standards to ensure reproducibility and reliability, forming a self-validating framework for researchers aiming to explore this chemical class for antifungal drug discovery.

Introduction: The Case for Novel Antifungal Scaffolds

Fungal infections, particularly those caused by Candida and Aspergillus species, are a major cause of morbidity and mortality, especially in immunocompromised individuals.[3] The therapeutic arsenal is limited, and its efficacy is increasingly compromised by the rise of resistant strains.[3] Carboxylic acid derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial effects, establishing a clear link between their structural characteristics and biological potency.[3] Within this broad category, esters derived from biphenyl-4-carboxylic acid represent a compelling area of investigation. One such compound, this compound, has shown moderate but significant bioactivity against pathogenic strains of Candida albicans and Candida tropicalis, making it and its derivatives a focal point for further development.[3]

Synthesis of Biphenyl-4-Carboxylate Ester Derivatives

The ability to reliably synthesize a library of derivatives is fundamental to exploring the structure-activity relationship (SAR). The synthesis of esters from biphenyl-4-carboxylic acid can be achieved through several established methods. The choice of method often depends on the desired ester and the available starting materials. Below are two field-proven protocols.

Protocol 1: Fischer-Speier Esterification

This classic acid-catalyzed method is effective for producing simple alkyl esters, such as the parent this compound.

Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve biphenyl-4-carboxylic acid (1.0 equivalent) in an excess of the desired alcohol (e.g., ethanol), which serves as both reactant and solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 3-5 mol%) to the solution.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Neutralize the excess acid with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Non-Fischer Esterification via Alkyl Halides

This method is particularly useful for synthesizing more complex esters where the corresponding alcohol might be expensive or unstable under acidic conditions.

Causality: A base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. This anion then displaces the halide from an alkyl halide in an SN2 reaction to form the ester.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve biphenyl-4-carboxylic acid (1.0 eq.) in an anhydrous polar aprotic solvent such as acetone or DMF in a flask.[3]

-

Base and Alkyl Halide Addition: Add a suitable base, like triethylamine (2.2 eq.), followed by the desired alkyl halide (1.05 eq.).[3]

-

Reflux: Attach a reflux condenser and heat the reaction mixture with magnetic stirring for approximately 48 hours, monitoring by TLC.[3]

-

Solvent Removal: After the reaction is complete, partially evaporate the solvent under reduced pressure.[3]

-

Extraction: Perform a liquid-liquid extraction using an appropriate organic solvent and water.

-

Purification: Dry the organic phase, concentrate it, and purify the resulting crude ester using silica gel column chromatography.

In Vitro Antifungal Activity Assessment

To ensure that data is both reliable and comparable across different studies, standardized antifungal susceptibility testing is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods that are considered the gold standard in the field.[4][5] The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6]

Core Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

This protocol is a self-validating system through the inclusion of positive, negative, and sterility controls.

Causality: This assay quantifies the potency of a compound by challenging a standardized population of fungal cells with a range of compound concentrations in a nutrient-rich medium. Growth inhibition is a direct measure of the compound's static or cidal effect.

Step-by-Step Methodology:

-

Preparation of Media and Compound:

-

Prepare RPMI-1640 medium buffered with MOPS buffer.

-

Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in the assay does not exceed 1-2%, as it can inhibit fungal growth.

-

-

Inoculum Preparation:

-

Culture the yeast strain (e.g., Candida albicans ATCC 76485) on Sabouraud Dextrose Agar for 24-48 hours.[7]

-

Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.[7]

-

Create a working inoculum by diluting this suspension in RPMI-1640 medium to achieve a final concentration of 0.5–2.5 x 10³ CFU/mL in the assay wells.[8][9]

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in RPMI-1640 medium. A typical range might be from 1024 µg/mL down to 2 µg/mL.

-

Include a positive control well (a known antifungal like fluconazole), a growth control well (inoculum in medium, no compound), and a sterility control well (medium only).[10]

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that causes a significant reduction in growth (typically ≥50% for azoles and related compounds) compared to the drug-free growth control well.[6] This can be assessed visually or with a spectrophotometer.

-

Proposed Mechanism of Action: Membrane Disruption

While the precise molecular target of this compound derivatives has not been definitively elucidated, the available SAR data and evidence from similar lipophilic antifungal compounds allow for the formulation of a strong hypothesis. The hydrophobic biphenyl core combined with the ester functionality suggests that the primary mechanism of action involves the disruption of fungal cell membrane integrity. [11] Hypothetical Pathway:

-

Intercalation: The lipophilic biphenyl tail intercalates into the lipid bilayer of the fungal cell membrane.

-

Disorganization: This insertion disrupts the highly organized structure of the membrane phospholipids.

-

Permeability Increase: The structural disorganization leads to increased membrane permeability, causing leakage of essential intracellular ions and small molecules.

-

Cell Death: The loss of electrochemical gradients and vital cellular components ultimately leads to fungal cell death.

This proposed mechanism is supported by studies on other novel carboxamide derivatives where hydrophobic tails were shown to affect the structural organization of the Candida cell membrane. [11]

Validating Therapeutic Potential: Cytotoxicity Profiling

A critical pillar of trustworthiness in drug development is ensuring a compound's selectivity for the pathogen over host cells. [12]A potent antifungal is of little therapeutic value if it is equally toxic to mammalian cells. Therefore, in vitro cytotoxicity testing is a mandatory step.

Causality: Antifungal agents target eukaryotic cells (fungi), which share similarities with human cells. This increases the risk of off-target toxicity. Cytotoxicity assays quantify this risk by measuring a compound's effect on the viability of mammalian cells, allowing for the calculation of a therapeutic window. [12]

Core Protocol: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Culture and Seeding:

-

Culture a relevant mammalian cell line (e.g., HeLa, HEK293) in appropriate media (e.g., DMEM with 10% FBS).

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Exposure:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (e.g., DMSO) and positive controls (e.g., doxorubicin).

-

Incubate for a specified period (e.g., 24-72 hours). [13]3. MTT Addition and Incubation:

-

Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

-

Solubilization and Reading:

-

Add a solubilization solution (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

IC₅₀ Calculation:

-

The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value—the concentration of the compound that inhibits 50% of cell viability—is determined by plotting viability against compound concentration. [13]

-

Conclusion and Future Directions

This compound and its derivatives represent a promising, albeit moderately potent, class of antifungal compounds. The clear structure-activity relationships identified provide a rational basis for future chemical modifications to enhance efficacy. The straightforward synthesis and the lipophilic nature of the scaffold make it an attractive starting point for lead optimization programs.

Future research should focus on:

-

SAR Expansion: Synthesizing a broader library of derivatives to probe the effects of different substituents on the biphenyl rings and explore bioisosteric replacements for the ester linkage.

-

Mechanism Elucidation: Conducting experiments such as membrane permeability assays (e.g., using SYTOX Green) and ergosterol binding studies to confirm the proposed membrane-disrupting mechanism of action.

-

In Vivo Efficacy: Advancing the most potent and selective compounds into animal models of fungal infection to assess their in vivo efficacy and pharmacokinetic properties.

By following the robust, self-validating protocols outlined in this guide, researchers can effectively explore the therapeutic potential of this chemical class and contribute to the critical search for the next generation of antifungal agents.

References

- Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (n.d.). PubMed.

- Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. (2025, September 24). Medical Notes.

- Silva, R. H. N., et al. (2017). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. Journal of Chemical and Pharmaceutical Research, 9(10), 89-94.

- M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. (2017). Clinical and Laboratory Standards Institute.

- ISO 16256:2021. Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. (2021). Clinical and Laboratory Standards Institute.

- Pfaller, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology, 43(9), 4559–4561.

- Patel, J. B. (2006). [Methods for in vitro antifungal susceptibility testing]. Therapie, 61(3), 201-207.

- Antifungal Drug In Vitro Cytotoxicity Assessment Service. (n.d.). Creative Biolabs.

- Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(2), ofx099.

- Pierce, C. G., et al. (2008). A Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Journal of Clinical Microbiology, 46(5), 1665–1674.

- Wieder, A. M., & Patterson, T. F. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00091-19.

- Cytotoxicity assays were performed for each of the (A) four antifungal... (n.d.). ResearchGate.

- Tistri, E. N., et al. (2018). Cytotoxic Activity Screening of Fungal Extracts Derived from the West Sumatran Marine Sponge Haliclona fascigera to Several Human Cell Lines. Molekul, 13(1), 1-8.

- Wang, Z., et al. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry, 71(40), 14503–14515.

- Request PDF on ResearchGate. (n.d.). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management.

- Carradori, S., et al. (2021). Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. Molecules, 26(11), 3180.

Sources

- 1. Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 5. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. medicallabnotes.com [medicallabnotes.com]

- 11. Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives [mdpi.com]

- 12. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. japsonline.com [japsonline.com]

Computational studies on the conformation of ethyl biphenyl-4-carboxylate

Beginning Research Phase

I am now initiating comprehensive Google searches to gather authoritative information regarding the conformational analysis of ethyl biphenyl -4-carboxylate. My focus centers on computational methodologies, the theoretical underpinnings of biphenyl conformation, substituent effects on dihedral angles, and established literature on the topic.

Structuring the Guide Content

I am now moving from initial research to structuring the technical guide. I've begun analyzing search results, identifying key themes and methodologies. My plan is to move from fundamental principles to advanced computational workflows, explaining the rationale behind each step and integrating in-text citations.

Defining Protocol Details

I am now focusing on drafting the actual content. I am prioritizing a causal explanation of methodological choices, specifically DFT functionals and basis sets, and ensuring the protocols are robust and self-validating. I will incorporate in-text citations and link key claims to the gathered sources.

Discovery of ethyl biphenyl-4-carboxylate and its analogs

Initiating Literature Review

I'm starting with a deep dive into the literature. My focus is on ethyl biphenyl-4-carboxylate and related molecules. I'm prioritizing discovery, synthesis, and applications, particularly within drug development and broader scientific research contexts. This initial phase is crucial for establishing a solid foundation.

Mapping Out The Whitepaper

I've outlined the structure of the whitepaper now. I'll begin with an introduction to the biphenyl scaffold. I'll then move on to synthetic methodologies, biological evaluations of analogs, and future perspectives. I'll also start writing the main body, focusing on technical details and rationales. Additionally, I'll be creating DOT language scripts for pathway diagrams and citations.

Developing Guide Content

I'm now focusing on content development. I'm prioritizing searching for information on this compound and its analogs, aiming for a detailed synthesis, activity, and application breakdown for my expert audience. This informs the guide structure, beginning with the biphenyl scaffold's significance, covering synthesis, evaluations, and future directions. I'm integrating technical details with rationales and creating DOT diagrams. I'm also adding in-text citations and compiling quantitative data.

Preliminary biological screening of ethyl biphenyl-4-carboxylate

Initiating Research on Biphenyls

I'm beginning a deep dive into ethyl biphenyl-4-carboxylate and related compounds. My initial focus is on antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. I'm starting with Google searches to gather a broad base of information for my investigation.

Refining Research Approach

I'm now moving beyond the initial Google searches. My work will progress through a series of steps. I'll analyze search results, refine the whitepaper's structure, and detail screening protocols with citations. I plan to use Graphviz diagrams to visually present workflows and synthesize the potential findings into tables. Finally, I will compile a complete "References" section for the guide.

Expanding Search Parameters

I'm now expanding my Google searches to include cytotoxic properties and screening protocols alongside antimicrobial, antifungal, and antioxidant activities. I'll thoroughly analyze the results to pinpoint key findings, methodologies, and credible sources. Next, I'll structure the whitepaper with an introduction and assay sections, each explaining experimental rationale. Protocols with citations and workflow diagrams will follow. Data tables will be structured, and finally, I'll compile the references.

Methodological & Application

Synthesis of ethyl biphenyl-4-carboxylate via Fischer esterification

Beginning Research on Synthesis

I'm starting with focused Google searches to get detailed info on Fischer esterification of biphenyl-4-carboxylic acid for synthesizing ethyl biphenyl-4-carboxylate. Queries will focus on the reaction itself, yields, reagents, and any relevant literature.

Structuring the Application Note

I'm now diving into the application note's structure, focusing on presenting information logically. First, I'll explain Fischer esterification's mechanism, citing authoritative sources. Then, the application to this compound synthesis, including reagent choices and rationale for conditions. Finally, a detailed, practical protocol with reagent quantities, setup, and purification will be created.

Developing Focused Search Queries

I'm now formulating specific Google searches. My queries will concentrate on Fischer esterification mechanisms and practical synthesis details. I'll search for protocols, optimization methods, work-up procedures, and characterization data related to this compound. Simultaneously, I'll structure the application note, arranging information logically from principle to protocol.

Application Notes and Protocols: Synthesis of Ethyl Biphenyl-4-carboxylate via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and remarkable functional group tolerance.[1] This guide provides a detailed exploration of its application in the synthesis of ethyl biphenyl-4-carboxylate, a key structural motif found in various pharmaceuticals and advanced materials.[2][3] We will delve into the mechanistic underpinnings of the catalytic cycle, offer a field-proven experimental protocol, and provide insights into reaction optimization and troubleshooting. This document is designed to equip researchers with the necessary knowledge to confidently and successfully implement this pivotal transformation.

Introduction: The Significance of Biphenyl Carboxylates and the Suzuki Coupling Advantage

Biphenyl structures are prevalent in a wide array of biologically active molecules and functional materials. This compound, in particular, serves as a crucial intermediate in the synthesis of pharmaceuticals, including antifungal agents, and as a component in liquid crystals.[3][4]

The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, offers a powerful method for constructing the biphenyl scaffold.[5] It involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid) with an organohalide.[6] Key advantages of this reaction include:

-

Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving sensitive functional groups.[7]

-

High Functional Group Tolerance: A wide variety of functional groups are compatible with the reaction conditions.[8]

-

Commercial Availability of Reagents: A vast library of boronic acids and aryl halides is commercially available.

-

Low Toxicity: The boron-containing byproducts are generally considered to have low toxicity.[9]

For the synthesis of this compound, the reaction typically involves the coupling of ethyl 4-bromobenzoate with phenylboronic acid, or alternatively, bromobenzene with 4-(ethoxycarbonyl)phenylboronic acid.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki coupling is paramount for troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X) to form a Pd(II) intermediate.[5][10] The reactivity of the halide follows the general trend: I > Br > OTf >> Cl.[11]

-

Transmetalation: This is a crucial and often rate-determining step. The organic group from the organoboron species (Ar²-B(OH)₂) is transferred to the palladium center. This step requires activation by a base.[5][12] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium complex.[12][13]

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the complex, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][14]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from ethyl 4-bromobenzoate and phenylboronic acid.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Notes |

| Ethyl 4-bromobenzoate | 229.07 | 1.0 | 1.0 | Starting aryl halide. |

| Phenylboronic acid | 121.93 | 1.2 | 1.2 | Boronic acid coupling partner. Use of a slight excess is common.[11] |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 | Palladium catalyst precursor.[6] |

| Triphenylphosphine (PPh₃) | 262.29 | 0.04 | 0.04 | Ligand for the palladium catalyst. |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | Base for the reaction. Must be finely powdered.[15] |

| Toluene | - | - | - | Solvent. Should be degassed.[15] |

| Water | - | - | - | Co-solvent. Should be deionized and degassed.[15] |

| Ethyl acetate | - | - | - | For extraction. |

| Saturated brine solution | - | - | - | For washing the organic layer. |

| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | For drying the organic layer. |

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst deactivation and homocoupling of the boronic acid.[15]

-

-

Solvent Addition and Reaction:

-

To the flask, add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with ethyl acetate (2 x 15 mL).[16]

-

Combine the organic layers and wash with saturated brine solution (20 mL).[16]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[14]

-

-

Purification:

-

The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[3]

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.

-

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below is a guide to address common issues.

| Issue | Potential Cause(s) | Suggested Solution(s) |